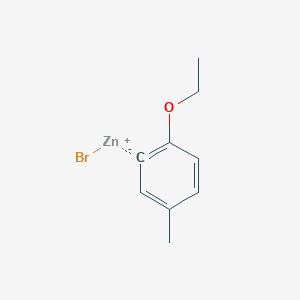
(2-Ethoxy-5-methylphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-ethoxy-5-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. It is a solution of this compound in THF, a common solvent in organic chemistry. This compound is known for its reactivity and is often used in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-ethoxy-5-methylphenyl)zinc bromide typically involves the reaction of (2-ethoxy-5-methylphenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
(2-ethoxy-5-methylphenyl) bromide+Zn→(2-ethoxy-5-methylphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-ethoxy-5-methylphenyl)zinc bromide is primarily used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium or nickel catalyst to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Substitution Reactions: Where it replaces a halide or other leaving group in an organic molecule.
Addition Reactions: Where it adds to multiple bonds, such as alkenes or alkynes.
Common Reagents and Conditions
Common reagents used with this compound include organic halides, palladium or nickel catalysts, and various ligands to stabilize the catalyst. The reactions are typically carried out under an inert atmosphere at moderate temperatures.
Major Products
The major products of reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-ethoxy-5-methylphenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of molecular frameworks.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, it can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its role in cross-coupling reactions makes it a versatile reagent for various synthetic applications.
Mécanisme D'action
The mechanism of action of (2-ethoxy-5-methylphenyl)zinc bromide in cross-coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate undergoes oxidative addition with an organic halide in the presence of a palladium or nickel catalyst, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-ethoxy-5-methoxyphenyl)zinc bromide
- (2-ethoxy-2-oxo-ethyl)zinc bromide
Uniqueness
Compared to similar compounds, (2-ethoxy-5-methylphenyl)zinc bromide offers unique reactivity due to the presence of the ethoxy and methyl groups on the phenyl ring. These substituents can influence the electronic properties of the compound, making it more or less reactive in certain types of reactions.
Propriétés
Formule moléculaire |
C9H11BrOZn |
|---|---|
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-ethoxy-4-methylbenzene-6-ide |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-3-10-9-6-4-8(2)5-7-9;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
MYFWUGLUVGHBCX-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=[C-]C=C(C=C1)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



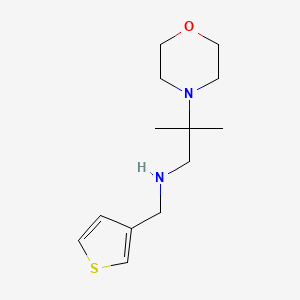

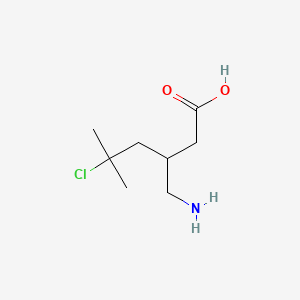
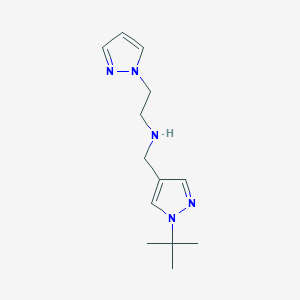
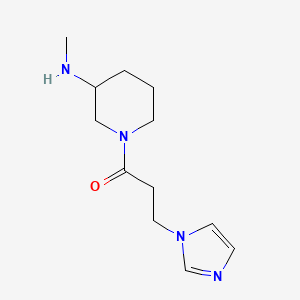
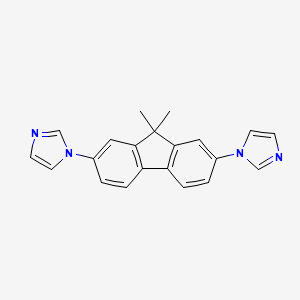
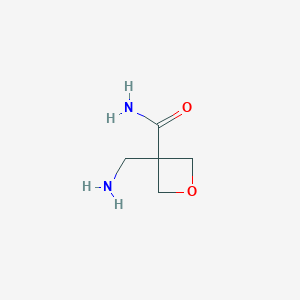
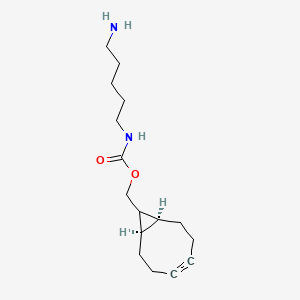

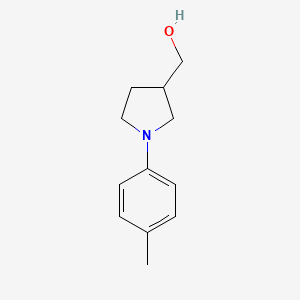
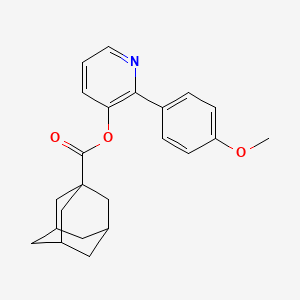
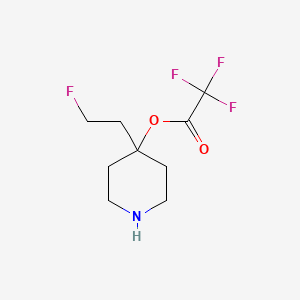
![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
